molecular formula C20H12ClFN6O2S B11197551 6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11197551
M. Wt: 454.9 g/mol
InChI Key: XIFIWOHSBHBARK-UHFFFAOYSA-N
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Description

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazolopyrimidine core, a phenyl group, and a 1,2,4-oxadiazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multiple steps One common approach is to start with the preparation of the 1,2,4-oxadiazole moiety, followed by the formation of the pyrazolopyrimidine core

    Preparation of 1,2,4-oxadiazole moiety: This can be achieved by reacting 3-chloro-4-fluorobenzohydrazide with an appropriate nitrile under acidic conditions.

    Formation of pyrazolopyrimidine core: This involves the cyclization of a suitable precursor, such as 5-aminopyrazole, with a formylating agent.

    Introduction of phenyl group and thioether linkage: The final step involves the reaction of the intermediate with a phenylthiol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the 1,2,4-oxadiazole moiety can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of the 1,2,4-oxadiazole moiety suggests potential interactions with nucleophilic sites in biological molecules, while the pyrazolopyrimidine core may interact with specific protein targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its combination of structural features, including the pyrazolopyrimidine core, the 1,2,4-oxadiazole moiety, and the thioether linkage. This combination of features is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H12ClFN6O2S

Molecular Weight

454.9 g/mol

IUPAC Name

6-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H12ClFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26)

InChI Key

XIFIWOHSBHBARK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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